molecular formula C16H30ClN3Sn B14242896 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- CAS No. 597551-57-0

4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)-

Cat. No.: B14242896
CAS No.: 597551-57-0
M. Wt: 418.6 g/mol
InChI Key: JZGPCCTXOYKTKY-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- is a chemical compound with the molecular formula C16H29ClN2Sn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- typically involves the stannylation of a chloropyrimidine derivative. One common method includes the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of an appropriate solvent like tetrahydrofuran (THF) or toluene .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and meets the required specifications for its intended applications.

Chemical Reactions Analysis

4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new pyrimidine derivative with a different substituent replacing the tributyltin group.

Scientific Research Applications

4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- exerts its effects is primarily through its role as a reagent in chemical reactions. The tributyltin group is a good leaving group, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- include:

The uniqueness of 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- lies in its specific reactivity due to the tributyltin group, making it particularly useful in Stille coupling reactions and other substitution processes.

Properties

CAS No.

597551-57-0

Molecular Formula

C16H30ClN3Sn

Molecular Weight

418.6 g/mol

IUPAC Name

2-chloro-5-tributylstannylpyrimidin-4-amine

InChI

InChI=1S/C4H3ClN3.3C4H9.Sn/c5-4-7-2-1-3(6)8-4;3*1-3-4-2;/h2H,(H2,6,7,8);3*1,3-4H2,2H3;

InChI Key

JZGPCCTXOYKTKY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1N)Cl

Origin of Product

United States

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